molecular formula C18H20N2O B4878346 2-(9-butyl-9H-carbazol-3-yl)acetamide

2-(9-butyl-9H-carbazol-3-yl)acetamide

Cat. No. B4878346
M. Wt: 280.4 g/mol
InChI Key: GNJPYFMFBRHOIB-UHFFFAOYSA-N
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Description

2-(9-butyl-9H-carbazol-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a carbazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-(9-butyl-9H-carbazol-3-yl)acetamide is not fully understood. However, it has been reported to act as an electron transport material in organic electronic devices, facilitating the movement of electrons between different layers of the device.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(9-butyl-9H-carbazol-3-yl)acetamide. However, it has been reported to have low toxicity and biocompatibility, making it a suitable candidate for use in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(9-butyl-9H-carbazol-3-yl)acetamide is its high solubility, making it easy to dissolve in different solvents. It also has good thermal stability, making it suitable for use in high-temperature applications. However, one of the limitations of 2-(9-butyl-9H-carbazol-3-yl)acetamide is its high cost, which may limit its use in large-scale applications.

Future Directions

There are several future directions for 2-(9-butyl-9H-carbazol-3-yl)acetamide. One of the potential applications is in the development of high-efficiency organic solar cells. It can also be used as an electron transport material in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Additionally, it can be used in the development of biosensors and drug delivery systems.
Conclusion:
In conclusion, 2-(9-butyl-9H-carbazol-3-yl)acetamide is a promising chemical compound that has potential applications in various fields. Its high solubility, good thermal stability, and low toxicity make it a suitable candidate for use in organic electronic devices and biomedical applications. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different fields.

Scientific Research Applications

2-(9-butyl-9H-carbazol-3-yl)acetamide has been studied extensively for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaic devices. It has been reported to have good thermal stability, high solubility, and good electron transport properties, making it a suitable candidate for use in organic electronic devices.

properties

IUPAC Name

2-(9-butylcarbazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-2-3-10-20-16-7-5-4-6-14(16)15-11-13(12-18(19)21)8-9-17(15)20/h4-9,11H,2-3,10,12H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJPYFMFBRHOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)CC(=O)N)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327748
Record name 2-(9-butylcarbazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658718
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(9-Butylcarbazol-3-yl)acetamide

CAS RN

56296-94-7
Record name 2-(9-butylcarbazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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